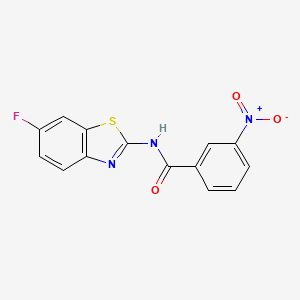

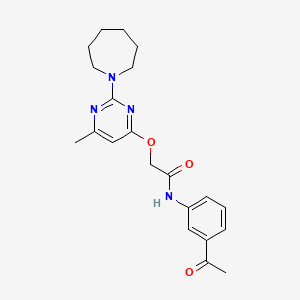

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methodologies. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . This suggests that the synthesis of the compound might also involve a coupling step, possibly facilitated by a palladium catalyst.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For example, compounds with a 1,3,4-thiadiazol moiety have been found to be near 'V' shaped with angles between the two aromatic planes around 84° . This information could be extrapolated to suggest that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide may also exhibit a similar angular structure due to the presence of the 1,3,4-thiadiazol ring.

Chemical Reactions Analysis

The papers do not provide specific reactions for N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. However, the synthesis of related compounds involves reactions such as C-C coupling and the reaction of hydrazinecarbothioamide with acetic anhydride . These reactions indicate that the compound may also be reactive towards nucleophilic substitution and acylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These compounds exhibit intermolecular interactions like hydrogen bonding and charge transfer interactions . Theoretical computations using density functional theory (DFT) have been performed to understand the electrophilic and nucleophilic nature of these molecules . It can be inferred that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide would also display similar properties and could be analyzed using similar techniques.

Biological Activity

The biological activities of related compounds have been evaluated, showing moderate to good activities in various bioassays, particularly in urease inhibition . Molecular docking studies have been used to understand the interaction of these compounds with the urease enzyme, highlighting the importance of hydrogen bonding for inhibition . This suggests that N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide might also exhibit significant biological activity, particularly as a urease inhibitor.

科学的研究の応用

Anticancer Activity

A series of novel thiadiazole derivatives, including those structurally related to N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, were synthesized and evaluated for their anticancer activities. These compounds showed promising anticancer activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines. In particular, one compound demonstrated marked anticancer activity with IC50 values indicating potency against the tested cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were applied to these compounds, aiming to develop new anticancer agents with high selectivity (Karakuş et al., 2018).

Modification for Biologically Active Amides and Amines

Research on modifying biologically active compounds with fluorine-containing heterocycles has been conducted to enhance their properties. An approach was proposed using acetazolamide (N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide) to yield heterocyclic compounds with CF3 substituents, highlighting the versatility of thiadiazole derivatives in chemical modifications (Sokolov & Aksinenko, 2012).

Diuretic Activity

1,3,4-Thiadiazole derivatives have been explored for their diuretic activity. A study synthesized various thiadiazole compounds and evaluated their diuretic effects in mice, showing an increase in the excretion of water and electrolytes. This indicates the potential of thiadiazole derivatives, including those related to the compound , in developing new diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).

Urease Inhibition

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including urease inhibition. These compounds displayed significant activity against urease, more active than the standard used, demonstrating the potential of thiadiazole derivatives in addressing conditions related to urease activity (Gull et al., 2016).

Insecticidal Activity

Research into the synthesis of new heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, has shown promising results. These compounds, derived from a precursor closely related to N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide, displayed insecticidal activity, indicating the potential for agricultural applications (Fadda et al., 2017).

特性

IUPAC Name |

N-methyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S2/c1-8-3-5-9(6-4-8)15-11(20)16-12-17-18-13(22-12)21-7-10(19)14-2/h3-6H,7H2,1-2H3,(H,14,19)(H2,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYORDXNDYMLSAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2553936.png)